Product packaging for Benzene, (propylsulfonyl)-(Cat. No.:CAS No. 13596-75-3)

Benzene, (propylsulfonyl)-

Cat. No.: B078685
CAS No.: 13596-75-3
M. Wt: 184.26 g/mol
InChI Key: OKHILJWKJWMSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, (propylsulfonyl)- is a chemical compound with the molecular formula C9H12O2S . As a benzenesulfonamide derivative, it belongs to a class of heterocyclic scaffolds with significant importance in pharmaceutical and anticancer research . Over 85% of FDA-approved drugs contain heterocycles, and the benzenesulfonamide core is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets . This compound serves as a valuable building block in organic synthesis and medicinal chemistry, particularly for developing targeted therapies. Its molecular structure, featuring a sulfonamide group attached to a propyl chain and benzene ring, enables it to participate in various chemical transformations and potentially interact with enzyme binding sites. In research applications, benzenesulfonamide derivatives similar to Benzene, (propylsulfonyl)- are extensively investigated for developing novel anticancer agents . Recent studies have explored related compounds as potential BRAFV600E inhibitors for targeting cancers with specific genetic mutations . These inhibitors are designed to exploit specific conformational states of the kinase domain, such as the αC-OUT/DFG-IN conformation, to achieve targeted inhibition in cancers like melanoma, thyroid cancer, and ovarian cancer . Additionally, structural analogs featuring benzene-sulfonamide groups show promise in other research areas, including the development of oxidative phosphorylation (OXPHOS) inhibitors . Such inhibitors represent a transformative approach for treating select cancer subtypes dependent on aerobic metabolism, particularly in pancreatic cancer models . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2S B078685 Benzene, (propylsulfonyl)- CAS No. 13596-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHILJWKJWMSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159604
Record name Benzene, (propylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13596-75-3
Record name Benzene, (propylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (propylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Propylsulfonyl Benzene and Its Derivatives

Classical Approaches to Sulfonylbenzene Formation

Traditional methods for synthesizing aryl sulfones have long been the bedrock of organosulfur chemistry. These strategies typically involve oxidation of pre-formed sulfides, coupling of suitable precursors, or direct sulfonylation of aromatic rings.

One of the most direct and widely employed methods for the preparation of (propylsulfonyl)benzene is the oxidation of its corresponding thioether, propyl phenyl sulfide (B99878). tandfonline.comresearchgate.net This transformation involves the conversion of the sulfide (-S-) moiety to the sulfone (-SO₂-) group by treatment with a suitable oxidizing agent. A range of oxidants can accomplish this, from simple peroxides to more complex reagent systems. jchemrev.com

Commonly used oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgorientjchem.org Oxone®, a stable salt containing potassium peroxymonosulfate, is another effective and popular choice for this transformation. tandfonline.comresearchgate.net The reaction is typically robust and high-yielding. For instance, various alkyl and aryl sulfides can be oxidized to their corresponding sulfones in excellent yields using 30% H₂O₂ under solvent-free conditions, catalyzed by carboxylated multi-walled carbon nanotubes (MWCNTs-COOH), highlighting a green chemistry approach. rsc.org Another efficient method involves the in-situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents, which converts diphenyl sulfide to diphenyl sulfone in up to 96% yield. mdpi.com

Table 1: Selected Oxidative Methods for Sulfide to Sulfone Conversion

Substrate Example Oxidizing System Catalyst/Conditions Solvent Yield Reference
Methyl Phenyl Sulfide 30% H₂O₂ MWCNTs-COOH Solvent-free, RT 99% rsc.org
Diphenyl Sulfide NaClO₂ / HCl In-situ ClO₂ generation Acetonitrile (B52724), RT 96% mdpi.com
General Sulfides Oxone® - Various High tandfonline.comresearchgate.net
General Sulfides H₂O₂ Iron Tetrakis(pentafluorophenyl)porphyrin Ethanol ~90-95% researchgate.net
General Sulfides Chromic Acid Pyridine Acetic Acid High jchemrev.com

Beyond oxidation, classical synthesis includes coupling reactions where the carbon-sulfur bond is formed directly. A primary example is the alkylation of a sulfinate salt. For the synthesis of (propylsulfonyl)benzene, this would involve reacting sodium benzenesulfinate (B1229208) with a propyl halide, such as 1-bromopropane. This nucleophilic substitution reaction provides a straightforward route to the target sulfone. tandfonline.comresearchgate.net

Benzannulation strategies represent a more convergent approach, where the aromatic ring is constructed from acyclic or simpler cyclic precursors in a way that incorporates the desired substituents during the ring-forming process. nih.gov These methods are particularly powerful for creating highly substituted aromatic systems, as they can bypass the regioselectivity issues often encountered in traditional electrophilic aromatic substitution. nih.govrsc.org For example, (trialkylsilyl)vinylketenes can react with lithium ynolates in a regiocontrolled benzannulation to produce highly substituted phenols. nih.gov While less common for the direct synthesis of a simple, unsubstituted molecule like (propylsulfonyl)benzene, benzannulation is a key strategy for accessing complex sulfonyl-containing aromatics that are challenging to prepare via linear synthetic sequences. rsc.org

Direct sulfonylation of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. youtube.comlibretexts.org To synthesize (propylsulfonyl)benzene via this route, benzene (B151609) would be treated with a propanesulfonyl electrophile. This is typically achieved through a Friedel-Crafts-type reaction using propanesulfonyl chloride (CH₃CH₂CH₂SO₂Cl) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com The Lewis acid activates the sulfonyl chloride, generating a highly electrophilic species that is then attacked by the electron-rich benzene ring.

The required propanesulfonyl chloride can be prepared from the corresponding sulfonic acid or its salts. The sulfonation of benzene itself with sulfuric acid is a reversible process that yields benzenesulfonic acid. youtube.comlibretexts.orgchemicalbook.com This acid can then be converted to benzenesulfonyl chloride by reacting its sodium salt with reagents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org A one-step process for preparing aryl alkyl sulfones involves reacting an aryl compound directly with an alkyl sulfonyl fluoride (B91410) in the presence of AlCl₃ or AlBr₃, which has been shown to produce the desired sulfone in high yield. google.com

Catalytic Routes in (Propylsulfonyl)benzene Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods, which offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to classical stoichiometric approaches.

Transition metal catalysis has revolutionized the formation of C-S bonds, providing powerful tools for the synthesis of aryl sulfones. researchgate.nettandfonline.com Cross-coupling reactions, particularly those employing palladium, nickel, and copper catalysts, are at the forefront of these methodologies. nih.govorganic-chemistry.org

A common strategy involves the coupling of an aryl halide (e.g., bromobenzene) or an aryl boronic acid with a sulfinate salt, such as sodium propanesulfinate.

Copper-Catalyzed Reactions: Mild and efficient copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts can produce a wide range of alkylaryl sulfones under ambient conditions. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are effective for coupling aryl boronic acids with arylsulfonyl chlorides, providing a simple and mild route to unsymmetrical diaryl sulfones, a principle extensible to aryl alkyl sulfones. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts have gained significant attention for their ability to promote the coupling of aryl bromides with sodium sulfinates, often activated by visible light in dual catalytic systems. nih.gov These reactions tolerate a broad range of functional groups. nih.gov

Gold-Catalyzed Reactions: A recently developed gold-catalyzed sulfonylation allows various functionalized sodium sulfinates to react smoothly with aryl iodides, offering a complementary method, particularly for aryl sulfones bearing electron-donating groups. acs.org

These catalytic processes often proceed via a catalytic cycle involving oxidative addition of the aryl halide to the metal center, followed by transmetalation or reaction with the sulfinate salt, and finally, reductive elimination to release the aryl sulfone product and regenerate the catalyst.

Table 2: Examples of Transition Metal-Catalyzed Aryl Sulfone Synthesis

Aryl Source Sulfonyl Source Catalyst System Conditions Product Type Reference
Arylboronic Acid Arylsulfonyl Chloride Pd(PPh₃)₄ Dioxane, 80 °C Diaryl Sulfones organic-chemistry.org
Arylboronic Acid Sulfinic Acid Salt Cu(OAc)₂ Ionic Liquid, RT Alkylaryl/Diaryl Sulfones organic-chemistry.org
Aryl Bromide Sodium Sulfinate NiCl₂-glyme / Organoboron Photocatalyst White Light, RT Diaryl/Alkylaryl Sulfones nih.gov
Aryl Iodide Sodium Sulfinate AuCl / Ligand Dioxane, 120 °C Functionalized Aryl Sulfones acs.org

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to transition-metal catalysis. rsc.org In the context of sulfone synthesis, organocatalytic approaches are being developed to avoid the use of potentially toxic and expensive metals.

One innovative, transition-metal-free process involves the use of a phenalenyl-based molecule as a photoredox catalyst. rsc.org This method facilitates the in situ denitrogenation of tosylhydrazones to generate a sulfinate radical intermediate from a sulfinate anion under visible light. This radical can then engage in subsequent reactions to form a diverse array of aryl alkyl sulfones with wide functional-group tolerance. rsc.org The versatility and power of sulfones as reagents in organocatalytic asymmetric reactions, where they can act as both nucleophiles and electrophiles, further underscore their importance in this rapidly growing field. rsc.org

Electrochemical Synthesis Approaches for Sulfonyl Aromatic Compounds

Electrochemical synthesis has emerged as a powerful and green alternative for constructing sulfonyl aromatic compounds. nih.govresearchgate.net This methodology leverages molecule-electrode electron transfer to generate reactive species, often replacing the need for chemical oxidants or reductants. nih.govresearchgate.netgre.ac.uk The core of electrosynthesis involves either anodic oxidation or cathodic reduction of suitable precursors to form radicals or other reactive intermediates under mild conditions. nih.govresearchgate.netgre.ac.uk

Key precursors for the electrochemical synthesis of sulfonyl compounds include sulfinic acids (and their salts), sulfonyl hydrazides, and sulfonyl halides. nih.govresearchgate.netdntb.gov.ua For instance, an electrochemical method was developed for the synthesis of sulfinic and sulfonic esters starting from sulfonyl hydrazides. Mechanistic studies confirmed that sulfonyl radicals are formed through electrochemical oxidation, which then react to generate the final ester products. rsc.org

A notable application of this approach is the regioselective synthesis of complex sulfonylbenzene derivatives. In one study, 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives were synthesized via the anodic oxidation of 2-aminodiphenylamine (B160148) in the presence of various sulfinic acids. rsc.org The reaction proceeds in a water/ethanol mixture using a carbon anode, avoiding toxic reagents. The process involves the electrochemical generation of 1-N-phenyl-o-benzoquinone diamine, which then acts as a Michael acceptor, reacting with the sulfinic acid to yield the desired sulfonated product in high yields. rsc.org

Furthermore, direct electrosynthesis of arenesulfonyl fluorides from nitroarenes has been achieved, highlighting the versatility of this technique. rsc.org This process is facilitated by the use of an ionic liquid, which acts as both an electrolyte and a promoter for the selective reduction of the nitro group, enabling the subsequent fluorosulfonylation. rsc.org These electrochemical routes often exhibit high efficiency and selectivity, positioning them as sustainable and advanced strategies in modern organic synthesis. nih.govchemistryworld.com

Advanced Synthetic Strategies

The development of advanced synthetic strategies for sulfonyl compounds is driven by the demand for molecules with precise three-dimensional structures and the need for environmentally responsible manufacturing processes.

Enantioselective and Stereoselective Synthesis of Chiral (Propylsulfonyl)benzene Derivatives

The synthesis of chiral sulfones, where the stereochemistry is precisely controlled, is of significant interest due to their prevalence in biologically active compounds and their use as chiral building blocks in organic synthesis. nih.govrsc.orgrsc.org A primary method for accessing these molecules is the catalytic asymmetric hydrogenation of unsaturated sulfones, which provides an efficient pathway to chiral sulfones and their derivatives. rsc.org This approach has been explored with various transition metal catalysts, including ruthenium, rhodium, iridium, and nickel. rsc.org

Multi-component reactions enabled by dual catalysis represent another sophisticated strategy. For example, a visible-light- and nickel-catalyzed three-component reaction has been developed for the sulfonylalkenylation of styrenes to produce enantioenriched β-chiral sulfones. nih.gov This method allows for the assembly of the molecular skeleton and the control of enantioselectivity in a single step, starting from simple materials. nih.gov Diverse aryl and alkyl sulfinates can be used, achieving high yields and excellent enantiomeric excess (ee). nih.gov

Copper-catalyzed reactions have also been employed for the asymmetric construction of chiral sulfones, particularly those with challenging all-carbon quaternary stereocenters. rsc.org A four-component reaction involving acrylamides, sulfur dioxide (SO₂), and a cyanide source demonstrates excellent enantioselectivity (often >99% ee) under mild conditions. rsc.org

Axially chiral sulfonamides are another important class of chiral sulfone derivatives. nih.govmdpi.com Their catalytic enantioselective synthesis has been achieved through methods like the chiral palladium-catalyzed N-allylation of secondary sulfonamides. nih.govmdpi.com This reaction can produce rotationally stable N-C axially chiral sulfonamides with good enantioselectivity. nih.gov

The table below summarizes selected catalytic systems used in the enantioselective synthesis of chiral sulfones, highlighting their performance.

Catalytic SystemReaction TypeSubstratesProduct TypeYieldEnantiomeric Excess (ee)Reference
Visible-light / Ni-catalysis with chiral ligandSulfonylalkenylationStyrenes, Alkenyl halides, Sulfinatesβ-Chiral vinyl sulfones51-77%84-92% nih.gov
Copper-catalysis with chiral ligandVicinal cyano-arylsulfonylationAcrylamides, SO₂, Aryldiazonium salts, TMSCNChiral sulfones with quaternary stereocenterGood>99% rsc.org
Palladium-catalysis with (S,S)-Trost ligandN-AllylationSecondary sulfonamides, Allyl acetateN-C axially chiral sulfonamidesGoodup to 92% nih.gov
Ruthenium-catalysisAsymmetric HydrogenationUnsaturated sulfonesChiral sulfonesHighHigh rsc.org

Green Chemistry Principles in Sulfonylbenzene Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes to sulfonylbenzenes, emphasizing the reduction of waste, elimination of hazardous substances, and improvement of energy efficiency. jocpr.commdpi.com

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. sci-hub.se Water, being non-toxic and non-flammable, is an ideal green solvent. An efficient method for synthesizing sulfonyl chlorides and bromides involves the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water at room temperature. rsc.org This approach is rapid and produces high yields of the desired products. rsc.org

Solvent-free, or neat, reaction conditions represent an even greener alternative. sci-hub.se The synthesis of sulfones from sulfides can be achieved through solid-state oxidation using the urea-hydrogen peroxide adduct, a stable and inexpensive reagent. organic-chemistry.org Another solvent-free method employs 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) for the chemoselective oxidation of sulfides to sulfones with short reaction times and easy product isolation. organic-chemistry.org High hydrostatic pressure (HHP) has also been shown to be an effective activation method for conducting catalyst- and solvent-free reactions, providing higher yields compared to reactions at ambient pressure. beilstein-journals.org

Recently, a novel green process was developed for synthesizing sulfonyl fluorides from thiols and disulfides. eurekalert.orgsciencedaily.com This method uses specific, easily handled reagents and produces only non-toxic salts like NaCl and KCl as by-products, minimizing environmental impact and allowing for scalable and safe production. eurekalert.orgsciencedaily.com

The following table compares conventional and green approaches for sulfone synthesis.

TransformationConventional ConditionsGreen / Benign ConditionsAdvantages of Green MethodReference
Thiols to Sulfonyl ChloridesChlorine gas in organic solventsOxone-KCl in waterAvoids toxic gas; uses water as solvent rsc.org
Sulfides to Sulfonesm-CPBA or KMnO₄ in chlorinated solventsUrea-hydrogen peroxide (solid state)Solvent-free, inexpensive reagents organic-chemistry.org
Thiols to Sulfonyl FluoridesUse of toxic SO₂F₂ gas or KHF₂SHC5® and KFSafe, easily handled reagents; non-toxic by-products eurekalert.orgsciencedaily.com
Amines to SulfonamidesPyridine (solvent and base)Neat (solvent-free) at room temperatureEliminates hazardous solvent sci-hub.se

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comacs.org An ideal reaction has 100% atom economy, where all reactant atoms are found in the product, generating no waste. primescholars.comnih.gov

In the context of sulfone synthesis, reactions that proceed via addition or rearrangement are characteristically more atom-economical. acs.orgnih.gov For example, an organo-photocatalytic sulfonylimination of alkenes using N-sulfonyl ketimines as a bifunctional reagent provides a direct and atom-economic route to valuable β-amino sulfone derivatives. nih.gov In contrast, many traditional reactions, such as substitutions and eliminations, or oxidations using stoichiometric, high-molecular-weight reagents, tend to have poor atom economy. nih.gov The oxidation of an alcohol, for instance, might use a reagent with a molecular weight of over 400 g/mol simply to remove two hydrogen atoms. nih.gov

Derivatization and Functionalization of the (Propylsulfonyl)benzene Scaffold

The (propylsulfonyl)benzene scaffold can be chemically modified to create a diverse library of derivatives with tailored properties. Functionalization can occur on the aromatic ring, the propyl chain, or by constructing molecules that incorporate the propylsulfonylbenzene motif.

A wide array of functionalized sulfones can be synthesized through various C-S coupling reactions. organic-chemistry.org For example, β-carbonyl sulfones can be prepared via the cross-coupling of sulfonyl hydrazides and diazo compounds. organic-chemistry.org β-hydroxysulfones are accessible through methods like the nickel-catalyzed hydroxysulfonylation of alkenes or the asymmetric reduction of β-ketosulfone intermediates. organic-chemistry.org Similarly, β-amino sulfone derivatives can be synthesized through the atom-economic sulfonylimination of alkenes. nih.gov

Post-synthetic functionalization offers another powerful route for derivatization. A linear polymer containing a polysulfone scaffold was synthesized in a high-yield, atom-economic process. rsc.org After deprotection, the scaffold presents reactive hydrazine (B178648) moieties that can be readily reacted with various aldehydes. This allows for the simple introduction of diverse functionalities, including cationic, anionic, and heterocyclic groups, onto the sulfone-containing backbone. rsc.org

Electrochemical methods also provide a pathway for targeted functionalization. As previously mentioned, the regioselective synthesis of 1-N-phenyl-4-(arylsulfonyl)benzene-1,2-diamines was achieved by electrochemically coupling an amine derivative with sulfinic acids, demonstrating a mild method for incorporating the sulfonyl group into a more complex molecular framework. rsc.org These strategies highlight the versatility of the sulfonylbenzene core, allowing for the creation of a broad spectrum of functional molecules.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Structural Elucidation in Research Context

Determining the precise three-dimensional arrangement of atoms in (propylsulfonyl)benzene is fundamental to understanding its chemical properties and behavior. High-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of organic compounds in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.netnih.gov For sulfonylbenzenes like propyl phenyl sulfone, 1D and 2D NMR experiments are used for unambiguous structural assignment. researchgate.netnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of (propylsulfonyl)benzene is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the propyl group. The chemical shifts (δ) of the benzene ring protons are significantly influenced by the electron-withdrawing nature of the sulfonyl group, causing them to appear at a higher chemical shift (downfield) compared to unsubstituted benzene. docbrown.info The protons on the carbon adjacent to the sulfonyl group (α-CH₂) will also be shifted downfield. The splitting patterns, governed by the n+1 rule, reveal the number of adjacent, non-equivalent protons, helping to piece together the structure. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info In (propylsulfonyl)benzene, seven distinct signals are expected, corresponding to the four different types of carbon atoms in the monosubstituted benzene ring and the three unique carbon atoms of the propyl group. docbrown.info The carbon atom attached directly to the sulfonyl group (ipso-carbon) and the other aromatic carbons show characteristic shifts, while the aliphatic carbons of the propyl chain appear at lower chemical shifts (upfield). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (propylsulfonyl)- Note: These are estimated values based on data for analogous structures like propylbenzene (B89791) and general substituent effects. Actual experimental values may vary based on solvent and other conditions.

Atom/Group Nucleus Predicted Chemical Shift (δ, ppm) Splitting Pattern Comments
Phenyl Protons¹H7.5 - 8.0MultipletsAromatic region, deshielded by the SO₂ group.
α-CH₂ Protons¹H~3.1TripletDeshielded by the adjacent SO₂ group.
β-CH₂ Protons¹H1.6 - 1.8SextetTypical aliphatic region.
γ-CH₃ Protons¹H~0.9TripletTypical terminal methyl group.
Phenyl Carbons¹³C125 - 142-Four distinct signals expected in the aromatic region.
α-CH₂ Carbon¹³C~55-Significantly deshielded by the SO₂ group.
β-CH₂ Carbon¹³C~17-Typical aliphatic region.
γ-CH₃ Carbon¹³C~13-Typical terminal methyl group.

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its solid, crystalline state. nih.gov The technique involves directing X-rays onto a single crystal of the substance and analyzing the resulting diffraction pattern. This pattern provides a three-dimensional map of electron density, from which the exact positions of atoms, bond lengths, and bond angles can be calculated. docbrown.info

For (propylsulfonyl)benzene, X-ray analysis would conclusively confirm the geometry around the sulfur atom, the planarity of the benzene ring, and the conformation of the propyl chain in the solid state. Pioneering work by scientists like Kathleen Lonsdale using X-ray diffraction on substituted benzenes, such as hexamethylbenzene, was crucial in proving the flat, hexagonal structure of the benzene ring. hackaday.com This analysis showed that all carbon-carbon bonds in the benzene ring are of an intermediate and equal length (approx. 1.40 pm), which is between a typical single (1.47 pm) and double (1.35 pm) bond. docbrown.infomytutor.co.uk Similar analysis of (propylsulfonyl)benzene would provide precise measurements for the C-S and S-O bonds of the sulfonyl group and the C-C bonds within the phenyl and propyl moieties. researchgate.net

Mass Spectrometry for Product Identification and Degradation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and is widely used for identifying unknown compounds, quantifying known materials, and elucidating molecular structures. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for analyzing complex mixtures, such as environmental samples or products from chemical reactions. copernicus.org

Liquid chromatography-mass spectrometry is ideal for the analysis of non-volatile or thermally unstable compounds. youtube.com In this technique, the components of a mixture are first separated by LC based on their interactions with a stationary phase. The separated components then enter the mass spectrometer.

Electrospray ionization (ESI) is a soft ionization technique that allows large molecules to be ionized intact, which is then followed by analysis, often using a Quadrupole Time-of-Flight (Qq-TOF) mass spectrometer. nih.govfrontiersin.org This setup provides high-resolution and accurate mass measurements, enabling the determination of elemental compositions. nih.govrsc.org Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern acts as a molecular fingerprint, providing definitive structural identification of the parent compound and its degradation products. frontiersin.org

Gas chromatography-mass spectrometry is a benchmark technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In GC-MS, a sample is vaporized and separated into its components as it travels through a capillary column. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented in a reproducible manner, and detected based on their mass-to-charge ratio. mdpi.com

The resulting mass spectrum for a given compound is a unique fragmentation pattern that can be compared against extensive spectral libraries for positive identification. GC-MS is highly effective for identifying and quantifying (propylsulfonyl)benzene and any volatile degradation byproducts in a sample matrix. nih.gov

Vibrational Spectroscopy for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrations of molecules. americanpharmaceuticalreview.com Because different functional groups vibrate at characteristic frequencies, these techniques are excellent for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound. fiveable.mefrontiersin.org IR and Raman are often considered complementary, as some vibrations that are strong in IR may be weak or absent in Raman, and vice versa. youtube.com

In (propylsulfonyl)benzene, vibrational spectroscopy can be used to identify the key structural components:

Sulfonyl Group (SO₂): This group gives rise to very strong and characteristic absorption bands in the IR spectrum due to symmetric and asymmetric stretching vibrations.

Phenyl Group: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while C=C stretching vibrations within the ring produce a series of bands in the 1450-1600 cm⁻¹ region.

Propyl Group: Aliphatic C-H stretching vibrations from the CH₂, and CH₃ groups are observed just below 3000 cm⁻¹. Bending vibrations for these groups also appear in the fingerprint region of the spectrum. youtube.comyoutube.com

Table 2: Characteristic Vibrational Frequencies for Benzene, (propylsulfonyl)-

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity in IR Intensity in Raman
Sulfonyl (SO₂)Asymmetric Stretch1300 - 1350StrongMedium
Sulfonyl (SO₂)Symmetric Stretch1120 - 1160StrongMedium-Strong
Aromatic C-HStretch3000 - 3100Medium-WeakStrong
Aromatic C=CRing Stretch1450 - 1600Medium-StrongMedium-Strong
Aliphatic C-HStretch2850 - 2960StrongStrong
Aliphatic C-HBend1375 - 1465MediumMedium

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of Benzene, (propylsulfonyl)-, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the propyl group, the phenyl group, and the sulfonyl group.

The sulfonyl (SO₂) group gives rise to two prominent and characteristic stretching vibrations. researchgate.net The asymmetric stretching (ν_as(SO₂)) appears as a strong band in the 1322-1300 cm⁻¹ region, while the symmetric stretching (ν_s(SO₂)) is found in the 1160-1120 cm⁻¹ range. researchgate.net The presence of these two intense absorptions is a strong indicator of the sulfone functional group.

The aromatic phenyl group exhibits several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers above 3000 cm⁻¹, usually in the 3100-3030 cm⁻¹ range. spectroscopyonline.comvscht.cz In-ring C=C stretching vibrations result in one or more sharp bands of variable intensity in the 1620-1400 cm⁻¹ region. spectroscopyonline.com Specifically, peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info Out-of-plane (oop) C-H bending vibrations are also significant and their position can indicate the substitution pattern of the benzene ring. For a monosubstituted ring, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. docbrown.info

The aliphatic propyl group contributes C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2845 cm⁻¹ range, corresponding to the CH₃ and CH₂ groups. docbrown.info C-H bending vibrations for the alkyl chain are also present in the 1470-1370 cm⁻¹ region. docbrown.info

The combination of these distinct absorption bands creates a unique "fingerprint" in the IR spectrum, allowing for the structural confirmation of Benzene, (propylsulfonyl)-. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that are unique to the molecule as a whole. docbrown.info

Table 1: Characteristic Infrared (IR) Absorption Bands for Benzene, (propylsulfonyl)-

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Sulfonyl (SO₂) Asymmetric Stretching 1322 - 1300 Strong
Sulfonyl (SO₂) Symmetric Stretching 1160 - 1120 Strong
Aromatic Ring C-H Stretching 3100 - 3030 Medium-Weak
Aromatic Ring C=C Stretching 1600 - 1585 Medium-Weak
Aromatic Ring C=C Stretching 1500 - 1400 Medium-Weak
Aromatic Ring C-H Out-of-Plane Bending 770 - 690 Strong
Alkyl (Propyl) C-H Stretching 2975 - 2845 Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability. For Benzene, (propylsulfonyl)-, Raman spectra reveal key structural features, particularly those of the benzene ring.

The most intense peak in the Raman spectrum of benzene derivatives is typically the ring "breathing" mode, which is a symmetric C-C stretching vibration, appearing around 992 cm⁻¹. aps.orgmdpi.com Another characteristic band is the C=C stretching mode of the aromatic ring, found near 1586 cm⁻¹. mdpi.comscielo.org.mx The aromatic C-H stretching vibrations are also visible in the 3060-3080 cm⁻¹ region. aps.orgscielo.org.mx

Vibrations involving the sulfonyl group are also Raman active. The symmetric SO₂ stretch, which is a strong band in the IR spectrum, often appears as a weaker band in the Raman spectrum in the 1160-1120 cm⁻¹ range. The C-S stretching vibration can also be observed.

The analysis of the full Raman spectrum, including the vibrations of the propyl chain and the various deformation and bending modes, can provide a detailed structural fingerprint of the molecule. High-resolution Raman spectroscopy can even resolve fine structural details like K-splitting in some bands of benzene. rsc.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to precisely assign the observed vibrational modes. scielo.org.mxresearchgate.net

Table 2: Key Raman Shifts for Benzene, (propylsulfonyl)-

Functional Group Vibration Type Characteristic Raman Shift (cm⁻¹) Intensity
Aromatic Ring Ring Breathing Mode ~992 Strong
Aromatic Ring C=C Stretching ~1586 Medium
Aromatic Ring C-H Stretching ~3060 Medium
Sulfonyl (SO₂) Symmetric Stretching 1160 - 1120 Weak-Medium

Electronic Spectroscopy and Photochemical Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of Sulfonyl Aromatics

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within molecules containing chromophores. In Benzene, (propylsulfonyl)-, the primary chromophore is the phenylsulfonyl group. The benzene ring itself possesses a π-electron system that absorbs UV radiation, and this absorption is modified by the attached sulfonyl group. libretexts.org

The UV spectrum of benzene typically shows a very intense π → π* transition (primary band) around 200 nm and a much weaker, vibrationally-structured band (secondary band) around 254 nm, which is symmetry-forbidden. up.ac.za When a sulfonyl group is attached to the benzene ring, it acts as an auxochrome that perturbs the π-electron system. This interaction leads to a bathochromic (red) shift of the absorption bands and an increase in their intensity (hyperchromic effect). up.ac.zaacs.org

For aromatic sulfones, the secondary band, often referred to as the B-band, retains its characteristic fine structure. acs.org Studies on the closely related methyl phenyl sulfone show absorption maxima at approximately 217 nm, with less intense, structured absorptions at 258, 265, and 272 nm. nist.gov The spectrum of Benzene, (propylsulfonyl)- is expected to be very similar, as the difference in the alkyl chain (propyl vs. methyl) has a negligible effect on the electronic transitions of the aromatic chromophore. These absorptions correspond to π → π* transitions within the benzene ring.

Table 3: Expected UV-Vis Absorption Maxima for Benzene, (propylsulfonyl)- in a Nonpolar Solvent

Band Type Transition Approximate λₘₐₓ (nm)
Primary Band π → π* ~217

Fluorescence Spectroscopy for Detection and Mechanistic Probes

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple phenyl sulfones are not strongly fluorescent, the principles of fluorescence are critical in the design of molecular probes. The aromatic sulfonyl moiety can be incorporated into larger molecular systems to act as a detection or signaling unit. nih.govnih.gov

The fluorescence properties of such systems are highly sensitive to their environment. For instance, some aryl sulfonyl fluorides have been shown to become fluorescent upon covalent conjugation to proteins, making them useful for imaging applications. nih.gov The fluorescence emission in these cases is often dependent on the formation of a sulfonamide linkage and the specific environment of the binding site. nih.gov

In the context of designing fluorescent probes, the sulfonyl group can act as an electron-withdrawing group, which, when combined with an electron-donating group in a "push-pull" system, can lead to compounds with interesting photophysical properties like large Stokes shifts and solvent-dependent fluorescence. nih.gov The mechanism often involves intramolecular charge transfer (ICT) in the excited state. Although Benzene, (propylsulfonyl)- itself is not a notable fluorophore, its core structure is a key component in the development of advanced fluorescent probes for detecting various biological analytes and studying reaction mechanisms. nih.gov These probes often work on an "off-on" principle, where a reaction with the target analyte, such as a nucleophilic aromatic substitution, leads to a significant change in fluorescence intensity or wavelength. nih.gov

Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring in Research

Chromatographic Techniques (HPLC, UPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques essential for the separation, identification, and quantification of compounds in complex mixtures. mdpi.com These methods are widely applied in the trace analysis and environmental monitoring of sulfonyl-containing compounds. nih.govalliedacademies.org

For the analysis of Benzene, (propylsulfonyl)-, a reversed-phase HPLC or UPLC method would be most suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, providing good retention for moderately nonpolar compounds like propyl phenyl sulfone. Phenyl-based stationary phases are also an excellent alternative, as they can offer unique selectivity for aromatic compounds through π-π interactions in addition to hydrophobic interactions. elementlabsolutions.comuhplcs.com

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, run in either isocratic (constant composition) or gradient (changing composition) elution mode. The exact ratio would be optimized to achieve adequate retention and separation from other components in the sample.

Detectors: A UV detector would be highly effective, set to one of the absorption maxima of the phenylsulfonyl chromophore (e.g., ~217 nm or ~265 nm) for sensitive detection. researchgate.net For even greater selectivity and confirmation of identity, HPLC or UPLC can be coupled with a mass spectrometer (MS). nih.govyoutube.com Techniques like UPLC-MS/MS provide extremely high sensitivity and specificity, making them ideal for detecting trace levels of contaminants in environmental samples like water. nih.govresearchgate.net

UPLC systems, which use columns with smaller particle sizes (<2 µm), operate at higher pressures and provide faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC systems. youtube.com These characteristics make UPLC particularly advantageous for high-throughput screening and the analysis of complex environmental or biological samples. mdpi.comnih.gov

Table 4: Representative HPLC/UPLC Conditions for the Analysis of Benzene, (propylsulfonyl)-

Parameter Description
Technique Reversed-Phase UPLC
Column e.g., ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or a Phenyl-Hexyl column nih.gov
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient elution (e.g., 5% to 95% B over several minutes)
Flow Rate ~0.3 - 0.5 mL/min
Column Temp. 30 - 40 °C

| Detector | UV/Photodiode Array (PDA) at ~217 nm and/or Mass Spectrometer (MS) |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of "Benzene, (propylsulfonyl)-" within intricate matrices necessitates the use of sophisticated analytical methodologies that offer both high separation efficiency and selective detection. Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable for the qualitative and quantitative analysis of this compound in complex mixtures such as environmental and biological samples. researchgate.netnih.govmdpi.com The most prominent and effective of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com In the context of "Benzene, (propylsulfonyl)-", GC separates the compound from other components of a mixture based on its boiling point and polarity. Following separation, the mass spectrometer provides detailed structural information by ionizing the molecule and fragmenting it in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification. The fragmentation of aromatic sulfones in GC-MS typically involves cleavage of the carbon-sulfur bonds and rearrangements of the phenyl group. For "Benzene, (propylsulfonyl)-", characteristic fragment ions would be expected, aiding in its specific detection. aaqr.orgdocbrown.inforesearchgate.net

While direct GC-MS analysis of "Benzene, (propylsulfonyl)-" is feasible, derivatization may be employed to enhance its thermal stability and chromatographic behavior, particularly when analyzing for trace amounts in complex samples. nih.gov

Table 1: Representative GC-MS Parameters for the Analysis of Aryl Sulfones

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature280 °C
Oven Program80 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min
Carrier GasHelium at a constant flow of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-450
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

This table presents typical GC-MS conditions for the analysis of compounds structurally similar to "Benzene, (propylsulfonyl)-". Actual parameters may vary depending on the specific instrumentation and sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of non-volatile and thermally labile compounds, including a wide range of sulfones and their metabolites in complex matrices. nih.govnih.govnih.gov This technique combines the high-resolution separation capabilities of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry.

For the analysis of "Benzene, (propylsulfonyl)-", a reverse-phase LC method would typically be employed to separate it from polar and non-polar interferences in the sample. The separated analyte is then introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of "Benzene, (propylsulfonyl)-" is selected and fragmented to produce specific product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. nih.govnih.gov

The development of an LC-MS/MS method for "Benzene, (propylsulfonyl)-" would involve the optimization of both chromatographic and mass spectrometric conditions to achieve the desired sensitivity and specificity.

Table 2: Illustrative LC-MS/MS Method Parameters for Sulfone Analysis

ParameterValue
Liquid Chromatograph
ColumnC18 (2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)Specific fragments resulting from collision-induced dissociation
Collision EnergyOptimized for maximum product ion intensity

This table provides an example of LC-MS/MS parameters that could be adapted for the analysis of "Benzene, (propylsulfonyl)-". The precursor and product ions would need to be determined specifically for this compound.

The validation of such hyphenated methods is crucial to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. nih.govnih.gov For trace analysis of sulfonyl-containing compounds in complex matrices like food or environmental samples, LC-MS/MS methods have demonstrated excellent performance.

Table 3: Typical Performance Characteristics of LC-MS/MS Methods for Sulfone Analysis

ParameterTypical Value
Linearity (R²)≥ 0.995
LOD0.01 - 0.1 ng/mL
LOQ0.05 - 0.5 ng/mL
Accuracy (Recovery %)85 - 115%
Precision (RSD %)< 15%

The values in this table are representative of the performance of validated LC-MS/MS methods for the analysis of various sulfone compounds and serve as a benchmark for a method that would be developed for "Benzene, (propylsulfonyl)-".

Theoretical Frameworks in Sulfonylbenzene Chemistry

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. For aryl sulfones, these approaches can predict molecular geometry, electronic properties, and reactivity patterns by solving approximations of the Schrödinger equation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Among the most accurate and reliable of these are Coupled-Cluster (CC) methods. wikipedia.org CC theory builds upon the Hartree-Fock molecular orbital method by constructing multi-electron wavefunctions that account for electron correlation, which is crucial for accurate predictions. wikipedia.orggithub.io

For aryl sulfones, methods like Coupled-Cluster Singles and Doubles with perturbative triples, denoted as CCSD(T), are often considered the "gold standard" in quantum chemistry due to their high accuracy. github.io These methods are used to calculate precise energies, optimized geometries, and other molecular properties. However, their significant computational cost, which scales unfavorably with the size of the molecule, generally limits their application to smaller systems or for benchmarking the accuracy of more computationally efficient methods. github.iocond-mat.de For a molecule like Benzene (B151609), (propylsulfonyl)-, CCSD(T) calculations would provide highly reliable data on its electronic structure, serving as a reference point for less demanding computational models.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry for systems containing sulfonyl aromatics. uiuc.edufrontiersin.org Unlike ab initio methods that deal with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density, which is a simpler quantity. uiuc.edu This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications.

In the context of sulfonylbenzenes, DFT is widely used to:

Predict Molecular Structures: Determine bond lengths, bond angles, and dihedral angles of the ground state.

Analyze Electronic Properties: Calculate orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. frontiersin.orgresearchgate.net

Investigate Reaction Mechanisms: DFT calculations can map out the potential energy surface of a reaction, helping to identify intermediates and transition states. chemrxiv.org For instance, DFT has been used to study the mechanism of Suzuki-Miyaura cross-coupling reactions involving aryl sulfones, revealing that the oxidative addition to the C–S bond is often the rate-limiting step. chemrxiv.org

Simulate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can aid in the structural characterization of these compounds. mdpi.com

The choice of the exchange-correlation functional is critical in DFT calculations, and various functionals have been developed and tested for different chemical systems and properties. frontiersin.orgmdpi.com

For very large molecular systems, such as an aryl sulfone interacting with a biological macromolecule or in a complex solvent environment, even DFT can become computationally prohibitive. In these cases, Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govbohrium.com

Molecular Mechanics (MM): This approach treats molecules as a collection of atoms held together by springs (bonds). It uses classical physics-based force fields to calculate the potential energy of a system. q-chem.com MM is computationally fast, allowing for the simulation of very large systems (hundreds of thousands of atoms) over long timescales (nanoseconds), but it cannot describe electronic changes like bond formation or breaking. nih.govbohrium.com

Hybrid QM/MM Methods: These methods provide a powerful solution by combining the strengths of both QM and MM. uiuc.edunih.gov The system is partitioned into two regions: a small, chemically active part (e.g., the Benzene, (propylsulfonyl)- substrate and its immediate reaction partners) which is treated with a high-level QM method, and the larger, surrounding environment (e.g., protein or solvent) which is described by a computationally cheaper MM force field. bohrium.comusc.edu This approach allows for the study of chemical reactions in complex, realistic environments, capturing the electronic details of the reaction while accounting for the steric and electrostatic influence of the surroundings. nih.gov

Table 1: Comparison of Theoretical Methods for Sulfonylbenzenes
MethodCore PrincipleTypical Application for Aryl SulfonesRelative AccuracyRelative Cost
Coupled-Cluster (e.g., CCSD(T))Solves for the many-electron wavefunction, including high-level electron correlation. wikipedia.orggithub.ioBenchmarking energies and properties of small model systems.Very HighVery High
Density Functional Theory (DFT)Solves for the electron density to determine system energy. uiuc.eduGeometry optimization, electronic structure analysis, reaction mechanism studies. chemrxiv.orgmdpi.comGood to HighMedium
Molecular Mechanics (MM)Uses classical force fields to describe atomic interactions. q-chem.comSimulating large-scale conformational dynamics in non-reactive systems.Low (for electronic properties)Very Low
Hybrid QM/MMCombines QM for a core region with MM for the environment. nih.govbohrium.comModeling enzymatic reactions or reactions in solution. bohrium.comHigh (for QM region)High

Modeling Reaction Pathways and Selectivity

A primary goal of computational chemistry is to predict the outcome of chemical reactions, including their rates and selectivity. Theoretical models are indispensable for understanding and predicting the behavior of sulfonylbenzenes in chemical transformations.

Transition State Theory (TST) is a cornerstone for understanding and calculating the rates of chemical reactions. britannica.comwikipedia.org TST postulates that for a reaction to occur, reactant molecules must pass through a high-energy intermediate configuration known as the "transition state" or "activated complex". britannica.comlibretexts.org The rate of the reaction is then determined by the concentration of these activated complexes and the frequency at which they convert into products. wikipedia.orglibretexts.org

Computationally, TST involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products on the potential energy surface.

Finding the Transition State (TS): Identifying the saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the minimum energy reaction path.

Calculating the Activation Energy: The energy difference between the transition state and the reactants (ΔG‡) is the Gibbs free energy of activation, which is the primary determinant of the reaction rate. britannica.com

For reactions involving sulfonylbenzenes, such as nucleophilic aromatic substitution or cross-coupling reactions, computational chemists use methods like DFT to calculate the structures and energies of the transition states. rsc.org This allows for the prediction of reaction barriers and, consequently, the estimation of reaction rate constants, providing a theoretical basis for observed reaction kinetics. rsc.orgrsc.org

Many reactions involving substituted aromatic rings like Benzene, (propylsulfonyl)- can yield multiple isomers. Predicting which isomer will be the major product—a question of regioselectivity—is a significant challenge in synthetic chemistry. Computational methods have become invaluable tools for this purpose. rsc.orgresearchgate.net

The prediction of regioselectivity in reactions such as electrophilic aromatic substitution on sulfonylbenzenes often involves the following computational approaches:

Analysis of σ-Complex Stability: The reaction proceeds through a charged intermediate known as a σ-complex or Wheland intermediate. nih.gov By calculating the relative free energies of all possible isomeric intermediates using methods like DFT, chemists can predict the most likely reaction pathway. The isomer formed via the lowest-energy intermediate is predicted to be the major product. nih.govrsc.org

Frontier Molecular Orbital (FMO) Theory: This theory analyzes the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (or vice versa). For electrophilic attack on an aryl sulfone, the reaction is predicted to occur at the carbon atom with the largest coefficient in the HOMO of the sulfonylbenzene. nih.gov

Calculated NMR Shifts: An empirical but effective method correlates the site of electrophilic attack with the carbon atom having the lowest calculated 13C NMR chemical shift, as this position is the most electron-rich and nucleophilic. researchgate.netnih.gov

Simulation of Molecular Interactions

Computational chemistry offers powerful tools to simulate and predict the behavior of molecules, providing a microscopic view of the forces and effects that govern their macroscopic properties. For sulfonylbenzenes, these simulations are crucial for understanding their solid-state properties and their behavior in solution.

In the absence of strong hydrogen bond donors, such as an amino group found in many sulfonamides, the crystal packing of "Benzene, (propylsulfonyl)-" would be primarily dictated by the need to optimize these dipole-dipole and van der Waals interactions. The packing would likely involve an arrangement where the polar sulfonyl groups of adjacent molecules are in close proximity, and the aromatic rings may engage in π-π stacking interactions. The flexible propyl group would then pack in the remaining voids in a way that maximizes dispersion forces.

To illustrate the influence of molecular structure on intermolecular forces, the melting points of several related sulfonylbenzene compounds are presented in the table below. A higher melting point generally indicates stronger intermolecular forces in the solid state.

Table 1: Melting Points of Selected Sulfonylbenzene Derivatives

Compound Name Molecular Formula Melting Point (°C)
Phenyl vinyl sulfone C₈H₈O₂S 67-69 sigmaaldrich.com
Diphenyl sulfone C₁₂H₁₀O₂S 125-129 thermofisher.comfishersci.ca

This table is generated based on available data for related compounds to provide a comparative context for the intermolecular forces in sulfonylbenzenes.

The data suggests that the nature of the substituents on the sulfonylbenzene core significantly impacts the melting point and, by extension, the strength of the intermolecular forces.

Theoretical calculations on molecules are often performed in the gas phase, which neglects the significant influence of the solvent environment. For polar molecules like sulfonylbenzenes, solvent effects can profoundly alter their conformational preferences, electronic structure, and spectroscopic properties.

Computational models can account for solvent effects through either explicit or implicit methods. Explicit solvent models involve simulating a number of individual solvent molecules around the solute, offering a detailed picture of solute-solvent interactions but at a high computational cost. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to capture the bulk electrostatic effects of the solvent.

The following table outlines the key parameters used in implicit solvent models for theoretical calculations.

Table 2: Key Parameters in Implicit Solvent Models

Parameter Description
Dielectric Constant (ε) A measure of the solvent's ability to reduce the electric field strength between charges.
Refractive Index (n) Relates to the solvent's polarizability and its interaction with the solute's induced dipoles.

This table provides a summary of fundamental parameters used in computational models to simulate solvent effects.

While specific environmental degradation studies on Benzene, (propylsulfonyl)- are limited, the broader class of aryl sulfones, to which it belongs, has been the subject of research. This article outlines the principal environmental fate and degradation mechanisms applicable to this class of compounds, providing a scientifically grounded projection of the environmental behavior of Benzene, (propylsulfonyl)-.

Environmental Fate and Degradation Mechanisms of Aryl Sulfones

Aryl sulfones are a class of organic compounds characterized by a sulfonyl group attached to two aromatic rings. Benzene (B151609), (propylsulfonyl)-, with its propyl group and benzene ring, is a related structure. The environmental persistence and degradation of these compounds are determined by processes such as photodegradation and microbial transformation.

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